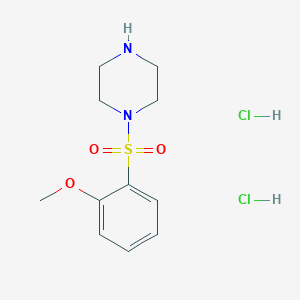
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩は、スルホニルピペラジン類に属する化学化合物です。この化合物は、ベンゼンスルホニル部分に結合したメトキシ基の存在を特徴とし、さらにピペラジン環に結合しています。二塩酸塩の形は、化合物が2つの塩酸イオンとの塩として存在することを示しています。
準備方法
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩の合成は、通常、以下の手順を含みます。
出発物質: 合成は、2-メトキシベンゼンスルホニルクロリドとピペラジンから始まります。
反応条件: 反応は、不活性雰囲気下、多くの場合、窒素またはアルゴン下で行われ、望ましくない副反応を防ぎます。反応混合物は、通常、所望の生成物の形成を促進するために加熱されます。
工業生産: 工業規模では、合成に連続フロー反応器を使用し、製品の品質と収率が一定になるようにします。反応条件は、プロセスの効率を最大限に高めるように最適化されています。
化学反応の分析
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩は、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、求核置換反応を起こすことができ、スルホニル基が他の求核剤によって置換されます。
酸化と還元: メトキシ基は、対応するアルデヒドまたはカルボン酸を生成するように酸化することができます。還元反応も、ピペラジン環を修飾するために実施できます。
一般的な試薬と条件: 一般的な試薬には、強酸または強塩基、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤が含まれます。反応は、多くの場合、所望の結果を達成するために、制御された温度と圧力で行われます。
主要な生成物: 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、メトキシ基の酸化により、メトキシ安息香酸誘導体が得られます。
科学研究への応用
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。特に、医薬品の開発において使用されています。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: 神経疾患などのさまざまな病気に対する治療薬としての可能性を探索するための研究が進められています。
産業: 産業分野では、特殊化学品の合成や他の化合物の製造における中間体として使用されています。
科学的研究の応用
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
作用機序
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: この化合物は、生物系における酵素や受容体と相互作用し、それらの活性を調節する可能性があります。
関連する経路: 正確な経路は、特定の用途によって異なります。たとえば、抗菌研究では、細菌酵素を阻害する可能性があり、抗がん研究では、細胞シグナル伝達経路を妨げる可能性があります。
類似の化合物との比較
1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩は、他のスルホニルピペラジン類と比較することができます。
類似の化合物: 例としては、1-(2-メトキシベンゼンスルホニル)ピペリジン-4-イルアミン塩酸塩と1-(2-メトキシベンゼンスルホニル)ピロリジン-3-イルアミン塩酸塩があります。
独自性: メトキシ基の存在とスルホニル基とピペラジン部分の特定の配置により、1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩に、その類似体とは異なる独自の化学的および生物学的特性が与えられます。
この包括的な概要は、さまざまな科学的および産業的用途における1-(2-メトキシベンゼンスルホニル)ピペラジン二塩酸塩の重要性を強調しています。
類似化合物との比較
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride can be compared with other sulfonyl piperazines:
Similar Compounds: Examples include 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride and 1-(2-Methoxy-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
Uniqueness: The presence of the methoxy group and the specific arrangement of the sulfonyl and piperazine moieties confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
生物活性
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16Cl2N2O3S
- Molecular Weight : 307.23 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to modulate various signaling pathways, potentially influencing cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to neurotransmitter receptors, affecting neurological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 15.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 20.0 | Induction of apoptosis |
| A549 (Lung) | 18.5 | Cell cycle arrest |
These findings indicate that the compound has a selective inhibitory effect on cancer cells while exhibiting lower toxicity to normal cells.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It appears to influence serotonin receptors, which could be beneficial in treating mood disorders.
- Serotonin Receptor Affinity : Studies suggest that it may act as a partial agonist at certain serotonin receptors, potentially enhancing mood and cognitive function.
Case Studies
-
Study on Breast Cancer Cells
- Researchers evaluated the effect of this compound on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM after 48 hours of treatment. Apoptotic markers were also assessed, showing increased levels of cleaved caspase-3.
-
Neuropharmacological Assessment
- A study investigated the effects of the compound on serotonin receptor activity in rat models. The results demonstrated increased serotonin levels in the brain after administration, suggesting potential antidepressant properties.
特性
CAS番号 |
1162262-37-4 |
|---|---|
分子式 |
C11H18Cl2N2O3S |
分子量 |
329.2 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H |
InChIキー |
OOJJNFARDDBPCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















